

Physical and chemical properties of 1-Chloroundecane

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1-Chloroundecane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroundecane (C₁₁H₂₃Cl) is a long-chain alkyl halide that serves as a versatile intermediate and building block in organic synthesis. Its chemical reactivity, driven by the presence of a terminal chlorine atom, allows for its use in the formation of various functional groups, making it a valuable compound in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides an in-depth overview of the physical and chemical properties of **1-Chloroundecane**, including experimental protocols and reaction pathways, to support its effective use in research and development.

Physical Properties

1-Chloroundecane is a colorless to light yellow liquid under standard conditions.[1] Its physical properties are summarized in the table below.



Property	Value	Units	Reference
Molecular Formula	C11H23Cl	[1]	
Molecular Weight	190.75	g/mol	[1]
Melting Point	-16.9	°C	[2]
Boiling Point	242	°C	[2]
Density	0.87	g/cm³	[2]
Refractive Index	1.4380 - 1.4410	[2]	
Solubility	Practically insoluble in water. Soluble in non-polar organic solvents.	[3]	-
LogP	6.31	[3]	_

Chemical Properties and Reactivity

The chemical behavior of **1-Chloroundecane** is primarily dictated by the C-Cl bond. As a primary alkyl halide, it readily undergoes nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

1-Chloroundecane can participate in both S_n2 and, to a lesser extent, S_n1 reactions. The S_n2 mechanism is generally favored due to the unhindered nature of the primary carbon bearing the chlorine atom.

- S_n2 Reaction: A bimolecular reaction where a nucleophile attacks the carbon atom, and the chloride ion leaves simultaneously. This is a one-step process.
- S_n1 Reaction: A unimolecular reaction that proceeds through a carbocation intermediate. This pathway is less common for primary alkyl halides like **1-Chloroundecane** due to the relative instability of the primary carbocation.

Elimination Reactions



In the presence of a strong, sterically hindered base, **1-Chloroundecane** can undergo elimination reactions (E1 and E2) to form undecene. Higher temperatures and the use of an alcoholic solvent favor elimination over substitution.[4][5]

- E2 Reaction: A bimolecular, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of a double bond and the departure of the chloride ion.
- E1 Reaction: A unimolecular, two-step process that begins with the slow formation of a carbocation, followed by deprotonation by a base to form an alkene.

Grignard Reaction

1-Chloroundecane can be used to prepare a Grignard reagent, undecylmagnesium chloride, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and is widely used in organic synthesis to form new carbon-carbon bonds.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halide molecules in the presence of sodium metal to form a new alkane with a longer carbon chain. Treating **1-Chloroundecane** with sodium would yield docosane.[6][7]

Experimental Protocols Synthesis of 1-Chloroundecane from 1-Undecanol

A common method for the preparation of **1-Chloroundecane** is the reaction of **1-undecanol** with thionyl chloride (SOCl₂).

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1undecanol.
- Slowly add thionyl chloride from the dropping funnel to the flask, keeping the temperature controlled with an ice bath due to the exothermic nature of the reaction.



- After the addition is complete, heat the mixture to reflux for a period to ensure the reaction goes to completion.
- After cooling, the reaction mixture is worked up by washing with water and a dilute solution of sodium bicarbonate to remove any remaining acid.
- The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
- The final product, **1-Chloroundecane**, is purified by distillation.

Determination of Boiling Point (Thiele Tube Method)

Procedure:

- A small amount of **1-Chloroundecane** is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
- The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
- The oil is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted.
- The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Determination of Melting Point

Procedure:

- A small, dry sample of solidified 1-Chloroundecane is loaded into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated slowly.



• The temperature range from which the first droplet of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.[9][10]

Spectroscopic Data Infrared (IR) Spectrum

The IR spectrum of **1-Chloroundecane** exhibits characteristic peaks for C-H and C-Cl bonds.

- C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹.
- C-H bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹.
- C-Cl stretching: A characteristic absorption in the fingerprint region, typically around 650-750 cm⁻¹.

Mass Spectrum

The mass spectrum of **1-Chloroundecane** shows a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. The fragmentation pattern is typical for a long-chain alkyl halide, with prominent peaks corresponding to the loss of HCl and fragmentation of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum will show a triplet at approximately 3.5 ppm corresponding to the two protons on the carbon attached to the chlorine atom (-CH₂Cl). The other methylene protons along the chain will appear as a complex multiplet in the upfield region (around 1.2-1.8 ppm), and the terminal methyl protons will be a triplet at around 0.9 ppm.
- 13C NMR: The carbon attached to the chlorine will have a chemical shift of around 45 ppm. The other carbons in the alkyl chain will have chemical shifts in the range of 14-32 ppm.

Visualizations





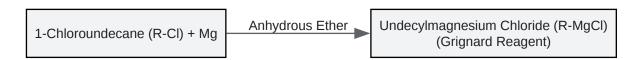
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Caption: S_n2 reaction mechanism of **1-Chloroundecane**.



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Caption: E2 elimination reaction of **1-Chloroundecane**.



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Caption: Formation of Grignard reagent from **1-Chloroundecane**.



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Caption: Wurtz coupling reaction of **1-Chloroundecane**.

Safety and Handling

1-Chloroundecane is an irritant to the eyes, skin, and respiratory system.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion



1-Chloroundecane is a fundamental building block in organic chemistry with well-defined physical and chemical properties. Its reactivity as a primary alkyl halide allows for a variety of synthetic transformations, making it a valuable tool for researchers and professionals in drug development and chemical synthesis. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for its safe and effective application in the laboratory.

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